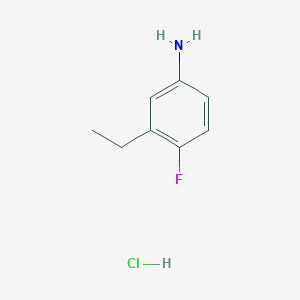

3-Ethyl-4-fluoroaniline hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11ClFN |

|---|---|

Molecular Weight |

175.63 g/mol |

IUPAC Name |

3-ethyl-4-fluoroaniline;hydrochloride |

InChI |

InChI=1S/C8H10FN.ClH/c1-2-6-5-7(10)3-4-8(6)9;/h3-5H,2,10H2,1H3;1H |

InChI Key |

NUCFTAWYMYLYTC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)F.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 4 Fluoroaniline Hydrochloride and Its Aromatic Precursors

Established Synthetic Pathways for Substituted Fluoroanilines

Traditional synthetic routes to substituted fluoroanilines, including the precursors for 3-Ethyl-4-fluoroaniline (B2960154), rely on a set of robust and well-documented chemical transformations. These methods involve the strategic modification of aromatic rings through reductive processes and substitution reactions.

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a powerful method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of fluoroanilines, a fluorinated ketone or aldehyde serves as the starting material.

For instance, a plausible route to a related primary amine, 1-(4-fluorophenyl)ethan-1-amine, involves the reductive amination of 4-fluoroacetophenone. The ketone first reacts with ammonia (B1221849) to form an imine, which is subsequently reduced. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation can also be employed. wikipedia.org

Recent advancements have introduced biocatalytic approaches using enzymes like reductive aminases (RedAms), which can asymmetrically reduce fluorinated acetophenones to yield chiral β-fluoroamines with high conversion rates and enantiomeric excess. whiterose.ac.uk

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics | Typical Use Case |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild reducing agent. Can reduce aldehydes and ketones but is slow to reduce imines. | Two-step process: imine formation followed by reduction. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines in the presence of carbonyls. Reaction can be performed in one pot. Toxic cyanide byproduct is a drawback. | One-pot reductive amination at slightly acidic pH. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reducing agent. Less toxic than NaBH₃CN. Effective for a wide range of substrates. | One-pot reductive amination, particularly for sensitive substrates. |

| Catalytic Hydrogenation (H₂/Catalyst) | Uses catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). "Green" method with water as the only byproduct. | Industrial scale synthesis; can sometimes lead to side reactions on the aromatic ring. wikipedia.org |

Halogen-Fluoro Displacement Reactions

Halogen exchange, or the Halex reaction, is a cornerstone of industrial organofluorine chemistry. This type of nucleophilic aromatic substitution (SNAr) involves reacting an aryl chloride or bromide with a fluoride (B91410) source, typically an alkali metal fluoride like potassium fluoride (KF), to produce the corresponding aryl fluoride. google.com The reaction requires a polar aprotic solvent (e.g., DMSO, sulfolane) and is often facilitated by a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. google.com For the synthesis of a precursor to 3-Ethyl-4-fluoroaniline, one could envision starting with 4-chloro-3-ethylnitrobenzene and displacing the chlorine atom with fluorine.

The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) ortho or para to the leaving halogen is crucial for activating the ring toward nucleophilic attack. lboro.ac.uknih.gov

Conversely, fluorine itself can act as an excellent leaving group in SNAr reactions, particularly when activated by electron-withdrawing groups. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is over 300 times faster than the corresponding reaction of 2-chloropyridine, a phenomenon attributed to the high electronegativity of fluorine. nih.gov This reactivity allows for the introduction of other functional groups, including amines, onto a pre-fluorinated aromatic core. nih.gov

Nitro Group Reduction Protocols

The reduction of an aromatic nitro group is one of the most common and effective methods for preparing anilines. The direct precursor to 3-Ethyl-4-fluoroaniline is 3-Ethyl-4-fluoronitrobenzene. While the synthesis of this specific precursor is not widely detailed, its preparation can be inferred from analogous compounds. For example, 3-methyl-4-fluoronitrobenzene is synthesized via the nitration of o-fluorotoluene. cdnsciencepub.com Similarly, 3-bromo-4-fluoronitrobenzene (B1266112) can be prepared by the bromination of 4-fluoronitrobenzene. researchgate.net Therefore, a logical approach to 3-Ethyl-4-fluoronitrobenzene would be the nitration of 2-ethylfluorobenzene.

Once the nitroaromatic precursor is obtained, its reduction to the aniline (B41778) can be achieved through various protocols:

Catalytic Hydrogenation : This is a widely used industrial method. The nitro compound is hydrogenated using a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. The reaction is typically clean and high-yielding.

Metal-Acid Systems : Classic laboratory methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid.

Transfer Hydrogenation : This method uses a hydrogen donor molecule, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. It avoids the need for high-pressure hydrogenation equipment.

The final step in preparing the target compound involves treating the synthesized 3-Ethyl-4-fluoroaniline with hydrochloric acid to form the stable hydrochloride salt.

Catalytic Approaches in Fluoroaniline (B8554772) Synthesis

Modern synthetic chemistry has increasingly turned to catalytic methods to construct complex molecules with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions and metal-free organocatalytic systems represent the forefront of fluoroaniline synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira type)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.org This reaction enables the formation of a carbon-nitrogen bond between an aryl halide (or triflate/sulfonate) and an amine. wikipedia.orgnih.gov It offers significant advantages over traditional methods due to its broad substrate scope and high functional group tolerance.

The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition : A Palladium(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation : The amine (R-NH₂) coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination : The aryl group and the amino group couple, and the C-N bond is formed, regenerating the Pd(0) catalyst.

To synthesize a substituted fluoroaniline, an appropriately substituted aryl halide, such as 1-bromo-3-ethyl-4-fluorobenzene, could be coupled with an ammonia equivalent (e.g., benzophenone (B1666685) imine, followed by hydrolysis) using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., X-Phos, BINAP). beilstein-journals.org

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Function | Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered phosphine ligands are common. | X-Phos, S-Phos, BINAP, DPEphos |

| Base | Activates the amine by deprotonation. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Aryl Electrophile | Provides the aromatic core. | Aryl bromides, iodides, chlorides, triflates, fluorosulfates. researchgate.net |

| Amine Nucleophile | Provides the nitrogen atom for the new C-N bond. | Primary amines, secondary amines, ammonia equivalents. |

Metal-Free and Organocatalytic Methods

Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic synthetic methods. For fluoroaniline synthesis, these approaches can offer milder reaction conditions and avoid residual metal contamination in the final product.

One significant metal-free approach is the SNAr reaction, as discussed in section 2.1.2, which relies on the intrinsic reactivity of an activated aromatic ring rather than a metal catalyst. nih.gov

Furthermore, the reduction of nitro groups, a key step in aniline synthesis, can be performed under metal-free conditions. For example, reagents like tetrahydroxydiboron (B82485) (B₂(OH)₄) have been used in water to reduce aromatic nitro compounds chemoselectively, tolerating many other functional groups.

Biocatalysis represents a powerful form of organocatalysis. As mentioned in section 2.1.1, enzymes such as reductive aminases and amine dehydrogenases can catalyze the formation of chiral amines from ketones under mild, aqueous conditions, offering a green alternative to traditional metal hydrides or catalytic hydrogenation. whiterose.ac.ukresearchgate.net These enzymatic methods are particularly valuable in pharmaceutical synthesis where stereochemistry is critical.

Hydrogenation Kinetics and Catalyst Efficiency

The catalytic hydrogenation of nitroaromatics to their corresponding anilines is a well-studied process, with kinetics that are highly dependent on the catalyst structure and reaction conditions. aidic.it The reaction mechanism for the hydrogenation of nitrobenzene (B124822) on non-noble metals like Nickel involves the initial dissociation of N-O bonds, partial oxidation of the catalyst surface, and subsequent hydrogenation steps to form the aniline. nih.gov For noble metal catalysts such as Palladium (Pd), the process is highly efficient.

Kinetic studies on similar hydrogenation reactions suggest that the process often follows a pseudo-first-order rate equation. researchgate.net The use of magnetically recoverable catalysts like Cu@Fe₂O₃ nanoparticles allows for the direct hydrogenation of nitroaromatics with greater than 99% selectivity to the corresponding anilines at room temperature. researchgate.net The efficiency of a catalyst is often measured by its turnover number (TON), with some systems achieving high TON values, indicating a large number of substrate molecules converted per catalyst molecule. researchgate.net The high efficiency of such catalysts is frequently attributed to a synergistic effect between the metal nanoparticles and the support material. nih.gov

| Catalyst | Substrate | Key Kinetic Findings | Selectivity | Reference |

| Cu@Fe₂O₃ | Nitroaromatics | Follows pseudo-first order rate equation. | >99% to anilines | researchgate.net |

| Pd@Fe₃O₄ | Nitroarenes | High efficiency linked to metal-support synergistic effect. | Quantitative selectivity | nih.gov |

| Bimetallic Ni, Pd | Nitrobenzene | Higher reaction and adsorption constants compared to monometallic Ni. | High selectivity, direct aniline formation. | aidic.it |

Sustainable and Green Chemistry Paradigms in Synthesis

Modern chemical synthesis places a strong emphasis on green and sustainable methodologies to minimize environmental impact, reduce waste, and improve safety. mdpi.comejcmpr.com This includes the use of environmentally benign solvents, energy-efficient reaction techniques, and recyclable catalysts.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Significant progress has been made in performing catalytic hydrogenation of nitroarenes in aqueous media. For instance, a heterogeneous catalyst (Fe₃O₄@β-CD@Pd) has demonstrated excellent efficiency for the reduction of nitroarenes in water under mild conditions, achieving yields of 95-99%. researchgate.net Similarly, magnetically recoverable Pd@SPIONs catalysts have been effectively used for transfer hydrogenation reactions in water. nih.govresearchgate.net

Microwave-assisted synthesis is a green chemistry technique that utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields and purity. irjmets.com This method offers uniform heating and enhanced energy efficiency. irjmets.com It has been successfully employed in various organic syntheses, including the preparation of quinolone derivatives from substituted anilines, highlighting its applicability in related chemical spaces. jmpas.comconicet.gov.ar

Grindstone chemistry, a form of mechanochemistry, represents another green approach that involves performing reactions by grinding solid reactants together, often without any solvent. nih.govchowgules.ac.in This technique can lead to faster reaction kinetics and high yields, avoiding the need for hazardous organic solvents. chowgules.ac.inrsc.org It is particularly effective for certain endothermic reactions and has been widely used for the synthesis of various heterocyclic compounds. nih.govchowgules.ac.in

A key principle of green chemistry is the recovery and reuse of catalysts to reduce cost and waste. mdpi.com Palladium on carbon (Pd-C) is a common heterogeneous catalyst used in hydrogenation. google.com The development of catalysts immobilized on magnetic nanoparticles (e.g., Pd@Fe₃O₄) is a significant advancement, as it allows for simple and efficient catalyst recovery using an external magnet. nih.govmdpi.com This method is superior to traditional separation techniques like filtration or centrifugation, which can be tedious and lead to catalyst loss. mdpi.com These magnetically recoverable catalysts can often be reused for multiple cycles without a significant drop in activity. researchgate.net For example, the Pd@Fe₃O₄ catalyst retained its original activity for up to four consecutive cycles in nitrobenzene hydrogenation. nih.govresearchgate.net

| Catalyst | Recovery Method | Reusability Performance | Reference |

| Pd@Fe₃O₄ (Pd@SPIONs) | External Magnet | Retained original activity up to the 4th cycle for nitrobenzene. 74% conversion after 6 cycles for quinoline. | nih.govresearchgate.net |

| Fe₃O₄@β-CD@Pd | External Magnet | Reused up to the 5th cycle without significant loss of activity. | researchgate.net |

| CuFe₂O₄ nanoparticles | External Magnet | Reused for five runs without significant decay in catalytic activity. | mdpi.com |

Optimization of Reaction Parameters and Process Intensification

Optimizing reaction parameters is crucial for maximizing yield and selectivity while minimizing byproducts and energy consumption. Key parameters in the synthesis of anilines include temperature, pressure, and pH.

Temperature is a critical parameter in the catalytic hydrogenation of nitroaromatics. While operating at elevated temperatures (>100 °C) is desirable for enhancing heat recovery in large-scale industrial processes, it can compromise the selectivity towards the desired aniline product. researchgate.netacs.orgnih.gov Studies on nitrobenzene hydrogenation over Pd/Al₂O₃ catalysts show that increasing temperature is a primary factor influencing the formation of secondary byproducts. nih.gov

The residence time of reactants with the catalyst, often expressed as Weight Hourly Space Velocity (WHSV), also significantly impacts product yield and selectivity. For a 0.3 wt % Pd/Al₂O₃ catalyst at 100 °C, the aniline yield follows a "volcano-like" curve as a function of WHSV, indicating that an optimal residence time is necessary to maximize yield and prevent overhydrogenation. researchgate.netnih.gov

In the final step of producing 3-Ethyl-4-fluoroaniline hydrochloride, pH control is essential. After the hydrogenation is complete, the resulting aniline is dissolved in a solvent like ethanol (B145695), and anhydrous HCl gas is introduced to lower the pH to approximately 0.5. google.com This acidification protonates the amine group, causing the hydrochloride salt to precipitate from the solution, allowing for its isolation. google.com

| Parameter | Influence on Reaction | Example | Reference |

| Temperature | Affects selectivity; higher temperatures can increase byproduct formation. | In nitrobenzene hydrogenation, increasing temperature is the primary influence on byproduct production. | nih.gov |

| Residence Time (WHSV) | Sensitive control needed to maximize yield and avoid overhydrogenation. | Aniline yield shows a "volcano" curve with varying WHSV, with optimal yield at 0.15 h⁻¹. | researchgate.netnih.gov |

| pH | Crucial for the final salt formation step. | pH is adjusted to ~0.5 with HCl gas to precipitate the aniline hydrochloride salt. | google.com |

Solvent Selection and Its Mechanistic Implications

The choice of solvent is a critical parameter in the synthesis of this compound and its precursors, profoundly influencing reaction rates, yields, and in some cases, selectivity. The mechanistic implications of solvent selection are particularly significant in the key steps of palladium-catalyzed cross-coupling and the subsequent catalytic hydrogenation of the nitro group.

In Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki-Miyaura and Negishi cross-coupling reactions, which are prime candidates for introducing the ethyl group onto the 3-position of the 4-fluoronitrobenzene ring system, are highly sensitive to the solvent environment. The solvent's role extends beyond simply dissolving the reactants; it actively participates in the catalytic cycle.

Less polar solvents, such as toluene (B28343) and 1,4-dioxane, are often employed. The choice of solvent can influence the nature of the active palladium catalyst. For instance, less polar solvents are often compatible with catalysts like Pd(PPh₃)₄. Conversely, highly polar solvents may be more suitable for ionic pre-catalysts that form anionic active species. The solvent also affects the solubility of the base (in Suzuki coupling) and the organometallic reagent, which in turn impacts the rate of transmetalation, a crucial step in the catalytic cycle. The polarity of the solvent is known to determine the structure and activity of catalytic intermediates and can influence the rate-determining step of the reaction.

In Catalytic Hydrogenation:

For the reduction of the nitro group in the 3-ethyl-4-fluoronitrobenzene intermediate, the choice of solvent can affect both the catalyst's activity and the reaction's selectivity. Protic solvents like ethanol and methanol (B129727) are commonly used. Studies on the hydrogenation of nitrobenzene derivatives have shown that protic solvents can lead to higher conversion rates and yields of the corresponding aniline. The solvent's ability to donate hydrogen and its interaction with the reactants and products are significant factors. For instance, the solubility of hydrogen in the solvent directly impacts the reaction rate. Furthermore, the solvent can influence the adsorption of the nitro compound onto the catalyst surface. In some cases, solvent-free hydrogenation has been shown to be highly selective for producing the desired aniline from chloronitrobenzene precursors, which could be applicable to fluorinated analogs.

High-Yielding and High-Purity Synthesis Development

The development of a high-yielding and high-purity synthesis for this compound hinges on the optimization of each step in the synthetic sequence.

A plausible high-yield synthetic route can be conceptualized as follows:

Cross-Coupling: Starting with 3-bromo-4-fluoronitrobenzene, a palladium-catalyzed cross-coupling reaction with an ethylating agent, such as ethylboronic acid (in a Suzuki coupling) or an ethylzinc (B8376479) reagent (in a Negishi coupling), would yield 3-ethyl-4-fluoronitrobenzene. The optimization of this step would involve screening various palladium catalysts, ligands, bases (for Suzuki coupling), and solvents to maximize the yield. For analogous cross-coupling reactions, yields can be very high, often exceeding 90%.

Nitro Group Reduction: The subsequent reduction of 3-ethyl-4-fluoronitrobenzene to 3-ethyl-4-fluoroaniline is a critical step where high yields are often achievable. Catalytic hydrogenation using a platinum or palladium catalyst on a carbon support (Pt/C or Pd/C) is a highly efficient method. For the reduction of similar compounds like 3-chloro-4-fluoronitrobenzene, yields of over 94% with purities exceeding 99.5% have been reported using a 1% Pt/C catalyst under a hydrogen atmosphere. The reaction conditions, including temperature, pressure, and catalyst loading, would be optimized to ensure complete conversion and minimize side reactions.

Hydrochloride Salt Formation and Purification: The final step involves the formation of the hydrochloride salt by treating the 3-ethyl-4-fluoroaniline with hydrochloric acid. This is typically a high-yielding acid-base reaction. The purity of the final product can be enhanced through recrystallization. The choice of solvent for this crystallization is crucial. For aniline hydrochlorides, solvents like isopropanol (B130326) are often preferred, and the addition of a less polar solvent like diethyl ether can be used to induce precipitation and further purify the salt. Techniques such as washing the crude hydrochloride salt with a non-polar solvent can help remove organic impurities.

| Step | Reaction Type | Key Reactants | Potential Catalyst/Reagents | Typical Solvents | Reported Yields for Analogous Reactions |

| 1 | Suzuki Cross-Coupling | 3-bromo-4-fluoronitrobenzene, Ethylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₂CO₃) | Toluene, 1,4-Dioxane, DMF | >90% |

| 1 | Negishi Cross-Coupling | 3-bromo-4-fluoronitrobenzene, Ethylzinc reagent | Pd(0) or Ni(0) complex | THF, DMF | High |

| 2 | Catalytic Hydrogenation | 3-ethyl-4-fluoronitrobenzene | H₂, Pd/C or Pt/C | Ethanol, Methanol | >94% |

| 3 | Salt Formation | 3-ethyl-4-fluoroaniline | HCl | Isopropanol, Ethanol | Quantitative |

Stereoselective Synthesis of Chiral Fluoroaniline Derivatives (if applicable to future derivatizations)

While this compound itself is not a chiral molecule, the development of stereoselective methods for the synthesis of chiral fluoroaniline derivatives is a significant area of research, particularly for the creation of new pharmaceutical agents where a specific stereoisomer is often responsible for the desired biological activity. Future derivatizations of 3-Ethyl-4-fluoroaniline could involve the introduction of a chiral center, making stereoselective synthesis a relevant consideration.

Recent advances in organic synthesis have provided several strategies for the enantioselective synthesis of chiral anilines. One promising approach involves the transition metal-catalyzed asymmetric hydrogenation of prochiral imines. This method is a direct and efficient way to produce valuable α-chiral amines. For example, the asymmetric hydrogenation of N-aryl imines has been shown to achieve excellent levels of enantioselectivity.

Another innovative strategy is the stereospecific cross-coupling of enantioenriched alkylboronic esters with aryl hydrazines. This transition-metal-free reaction proceeds with essentially complete enantiospecificity, providing access to enantioenriched aniline products. Such a method could potentially be adapted to introduce a chiral alkyl group at a position on the fluoroaniline ring or as a substituent on the amino group.

Furthermore, biocatalytic methods are emerging as powerful tools for the asymmetric synthesis of chiral amines. These enzymatic processes can offer high enantioselectivity under mild reaction conditions.

For future derivatizations of 3-Ethyl-4-fluoroaniline that require the introduction of a stereocenter, these modern synthetic methodologies would be invaluable. For instance, if a chiral side chain were to be introduced at the amino group, forming a secondary amine, methods like asymmetric reductive amination could be employed to control the stereochemistry.

Advanced Spectroscopic and Computational Characterization of 3 Ethyl 4 Fluoroaniline Hydrochloride and Its Congeners

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of various nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Ethyl-4-fluoroaniline (B2960154) hydrochloride, a combination of ¹H, ¹⁹F, and ¹³C NMR, supplemented by advanced multi-dimensional techniques, allows for a complete structural assignment.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the case of 3-Ethyl-4-fluoroaniline hydrochloride, the spectrum is divided into two main regions: the aromatic region and the aliphatic region. The protonation of the aniline (B41778) nitrogen to an ammonium (B1175870) group (-NH₃⁺) in the hydrochloride salt significantly influences the chemical shifts of the aromatic protons, typically causing them to shift downfield compared to the free aniline base due to its electron-withdrawing nature. cdnsciencepub.com

The ethyl group presents a classic ethyl pattern: a quartet for the methylene (-CH₂) protons coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the two methylene protons. The aromatic region is more complex due to the substitution pattern. The spectrum would show three distinct signals for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.3-7.5 | Doublet (d) | ~8-9 Hz |

| H-5 | ~7.1-7.3 | Doublet of doublets (dd) | ~8-9 Hz, ~2-3 Hz |

| H-6 | ~7.2-7.4 | Triplet (t) | ~8-9 Hz |

| -CH₂- (ethyl) | ~2.7-2.9 | Quartet (q) | ~7.5 Hz |

| -CH₃ (ethyl) | ~1.2-1.4 | Triplet (t) | ~7.5 Hz |

Note: Predicted values are based on analysis of similar substituted anilines and aromatic compounds. Actual values may vary based on solvent and experimental conditions.

Fluorine (¹⁹F) NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range, making it very sensitive to the local electronic environment. nih.govnih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this fluorine is influenced by the electronic effects of the adjacent ethyl and ammonium groups. The pH of the solution can also significantly affect the ¹⁹F chemical shift in fluoroanilines due to the protonation state of the amino group. nih.govnih.gov The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-5).

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are sensitive to the electronic environment, and the attachment of electronegative atoms like fluorine causes significant shifts. libretexts.org In this compound, eight distinct signals are expected: six for the aromatic carbons and two for the aliphatic carbons of the ethyl group. The carbon directly bonded to the fluorine atom (C-4) will exhibit a large C-F coupling constant, appearing as a doublet. Other aromatic carbons will also show smaller couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-NH₃⁺) | ~135-140 |

| C-2 | ~120-125 |

| C-3 (C-ethyl) | ~130-135 |

| C-4 (C-F) | ~155-160 (doublet, large ¹JCF) |

| C-5 | ~118-122 (doublet, ²JCF) |

| C-6 | ~128-132 |

| -CH₂- (ethyl) | ~22-26 |

Note: Predicted values are based on additive rules and data from analogous compounds like 4-fluoroaniline. chemicalbook.com Actual values can differ.

To confirm the assignments made from 1D NMR spectra, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, it would show a clear cross-peak between the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons, helping to trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It is invaluable for definitively assigning which proton is bonded to which carbon. For example, the proton signal at ~2.8 ppm would show a cross-peak to the carbon signal at ~24 ppm, confirming the -CH₂- assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for piecing together the molecular structure. Key correlations would include signals from the -CH₂- protons of the ethyl group to the aromatic carbons C-2, C-3, and C-4, unambiguously confirming the position of the ethyl group on the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. chemguide.co.uk When this compound is analyzed, the spectrum typically shows the molecular ion of the free base (the cation), C₈H₁₀FN⁺.

The fragmentation of the molecular ion is predictable based on common fragmentation pathways for aromatic amines and alkylbenzenes. libretexts.org A primary fragmentation event is often the loss of a methyl radical (•CH₃) from the ethyl group via benzylic cleavage, which is a favorable process leading to a stable secondary benzylic cation.

Table 3: Expected Mass Fragments for 3-Ethyl-4-fluoroaniline

| m/z Value | Proposed Fragment | Formula of Ion |

|---|---|---|

| 139 | Molecular Ion [M]⁺ | [C₈H₁₀FN]⁺ |

| 124 | [M - CH₃]⁺ | [C₇H₇FN]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. pnnl.gov This precision allows for the determination of the elemental composition of an ion, serving as a powerful confirmation of the molecular formula. For the 3-Ethyl-4-fluoroaniline cation, the calculated exact mass can be compared to the experimentally measured value to verify its identity.

Molecular Formula: C₈H₁₀FN

Calculated Exact Mass of Cation [M]⁺: 139.0797 Da

An HRMS measurement confirming this exact mass would provide strong evidence for the elemental formula C₈H₁₀FN, complementing the structural details provided by NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the purity assessment of pharmaceutical intermediates and active ingredients, including halogenated anilines like this compound. Its high sensitivity and selectivity allow for the detection and quantification of the main compound, as well as any process-related impurities or degradation products. researchgate.netnih.gov The progress of synthesis reactions can be effectively monitored by LC-MS, ensuring the disappearance of starting materials and the formation of the desired product. google.com

A typical LC-MS method for a compound like this compound would involve a reversed-phase chromatographic separation coupled with a mass spectrometer for detection. The separation is generally achieved on a C18 column, and the mobile phase often consists of a mixture of an aqueous component (like water with a small percentage of acid, e.g., acetic or formic acid) and an organic solvent such as acetonitrile or methanol (B129727). researchgate.netnih.govsemanticscholar.org A gradient elution is commonly employed to ensure the effective separation of compounds with varying polarities.

For detection, a mass spectrometer, such as a single quadrupole or a more advanced analyzer, is used. Electrospray ionization (ESI) in positive ion mode is typically suitable for aniline derivatives, as the amino group is readily protonated. The mass spectrometer can be operated in full scan mode to identify all ions within a certain mass range or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting the m/z value of the protonated molecule [M+H]⁺ of 3-Ethyl-4-fluoroaniline.

The table below outlines a plausible set of parameters for an LC-MS method for the analysis of this compound, based on methods developed for similar compounds like 4-fluoroaniline. researchgate.netnih.gov

| Parameter | Value |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase, e.g., 150 mm x 4.6 mm, 3 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

| Mass Spectrometry System | Single Quadrupole or Tandem Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

This method would be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness for its intended purpose of purity testing and reaction monitoring. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice. carleton.edu

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the exact molecular structure of a compound. nih.gov By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced, from which the electron density map and, subsequently, the atomic positions can be determined. nih.govcarleton.edu For this compound, an SCXRD analysis would provide unambiguous data on the geometry of the fluorophenyl ring, the conformation of the ethyl group, and the bond lengths and angles of the entire molecule.

While specific crystallographic data for this compound is not publicly available, studies on related halogenated anilines and their derivatives provide insight into the expected structural features. acs.orgnih.govberkeley.edu It is anticipated that the aromatic ring would be largely planar. The ethyl group's conformation relative to the ring would be determined by steric and electronic factors, which would be precisely defined by the torsion angles obtained from the SCXRD data. The crystal structure would also reveal the location of the hydrochloride counter-ion and its interactions with the aniline moiety.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govmdpi.commdpi.com By mapping properties onto the Hirshfeld surface, which is the boundary of a molecule's space in a crystal, one can gain a detailed understanding of the forces governing the crystal packing. mdpi.com

For this compound, the Hirshfeld surface analysis would be crucial in characterizing the various non-covalent interactions. These would include strong N-H···Cl hydrogen bonds between the ammonium group and the chloride ion, as well as weaker C-H···F, C-H···π, and potentially π-π stacking interactions. The analysis generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. mdpi.com Based on analyses of similar fluorinated aromatic compounds, the contributions of various contacts can be predicted. iucr.orgnih.govnih.gov

| Intermolecular Contact | Expected Contribution (%) |

| H···H | 40 - 50% |

| C···H / H···C | 25 - 35% |

| F···H / H···F | 10 - 15% |

| N···H / H···N | 3 - 7% |

| Cl···H / H···Cl | 5 - 10% |

The red spots on the d_norm mapped Hirshfeld surface would highlight the shortest and strongest intermolecular contacts, primarily the hydrogen bonds involving the ammonium group and the chloride ion. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure, properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. acs.orgresearchgate.net DFT calculations can be used to determine the optimized molecular geometry, which can then be compared with experimental data from X-ray crystallography. iucr.orgnih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield optimized bond lengths, bond angles, and dihedral angles. nih.goviucr.org

Furthermore, DFT calculations provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. iucr.orgnih.gov

| Calculated Parameter | Predicted Value Range |

| C-N Bond Length | 1.45 - 1.48 Å |

| C-F Bond Length | 1.35 - 1.38 Å |

| C-C (ethyl) Bond Length | 1.52 - 1.55 Å |

| C-N-H Bond Angle | 110 - 115° |

| HOMO-LUMO Energy Gap | 4.0 - 5.0 eV |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the charge transfer and delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. iucr.orgnih.gov The stabilization energy (E(2)) associated with these interactions quantifies their strength.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| LP(N) | π(C-C) | 30 - 40 |

| σ(C-H) | σ(C-C) | 2 - 5 |

| σ(C-C) | σ*(C-N) | 1 - 3 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules by simulating the atomic motions over time. This approach provides detailed insights into the accessible conformations, their relative energies, and the dynamics of transitions between them. For this compound and its congeners, MD simulations can elucidate the influence of the ethyl and fluoro substituents, as well as protonation of the aniline nitrogen, on the molecule's three-dimensional structure and flexibility.

The conformational landscape of substituted anilines is primarily defined by two key degrees of freedom: the rotation of substituents attached to the aromatic ring and the pyramidalization of the amino group. In the case of 3-Ethyl-4-fluoroaniline, the rotation of the ethyl group is of particular interest. Computational studies on related molecules, such as 3-ethylaniline, have utilized methods like restricted Hartree-Fock geometry optimizations to map the torsional potential of the ethyl group relative to the plane of the benzene (B151609) ring colostate.edu. Such analyses typically reveal the energy barriers associated with this rotation and identify the most stable conformations. For ethyl-substituted benzenes, the most stable conformation generally has the ethyl group oriented orthogonally to the plane of the aromatic ring colostate.edu. MD simulations would allow for the dynamic exploration of this rotation, providing information on the residence times in different conformational wells and the rates of interconversion.

The protonation of the amino group in this compound introduces further complexity to its conformational landscape. The -NH3+ group will have a different rotational barrier and will influence the electronic properties of the aromatic ring, which in turn can affect the rotational barrier of the ethyl group. MD simulations can model these effects by employing appropriate force fields that accurately describe the protonated amine and its interactions with the rest of the molecule and any surrounding solvent molecules.

The general workflow for a molecular dynamics study of this compound would involve:

System Setup: The molecule is placed in a simulation box, often with an explicit solvent (e.g., water) to mimic solution-phase behavior.

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic forces.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long simulation is run to sample the conformational space extensively.

Analysis: The resulting trajectory is analyzed to identify dominant conformations, calculate potential of mean force (PMF) along specific dihedral angles (e.g., the C-C-C-N dihedral of the ethyl group), and determine kinetic parameters for conformational transitions.

Through such simulations, a detailed picture of the dynamic behavior of this compound and its congeners can be obtained, providing a crucial link between molecular structure and macroscopic properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an indispensable tool in chemical research, aiding in structure elucidation and verification. For this compound, computational approaches such as Density Functional Theory (DFT) and machine learning (ML) models can provide accurate predictions of ¹H and ¹³C NMR chemical shifts.

Density Functional Theory (DFT) Calculations:

DFT-based methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach, are widely used for calculating NMR shielding tensors, which are then converted to chemical shifts. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. Studies have shown that functionals like B3LYP and M06-2X, paired with basis sets such as 6-311+G(2d,p), can yield predicted ¹³C NMR chemical shifts with a deviation of less than 1–2 ppm from experimental values for similar organic molecules nih.gov. For ¹H NMR, the mean absolute error can be less than 0.2 ppm researchgate.net.

The prediction process for this compound would involve:

Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of these conformers.

Geometry Optimization: Optimizing the geometry of each conformer at a chosen level of theory.

NMR Shielding Calculation: Calculating the isotropic shielding values for each nucleus in each conformer.

Chemical Shift Calculation: Converting the shielding values to chemical shifts using a reference compound (e.g., Tetramethylsilane, TMS) and applying a scaling factor if necessary.

Machine Learning (ML) Approaches:

In recent years, machine learning models, especially graph neural networks (GNNs), have emerged as a rapid and accurate alternative for predicting NMR chemical shifts nih.gov. These models are trained on large datasets of experimentally determined NMR data and can predict chemical shifts from a 3D molecular structure in a fraction of the time required for DFT calculations nih.gov. The accuracy of these predictions can be comparable to high-level DFT methods nih.gov.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the principles of substituent additivity, using experimental data from 4-fluoroaniline and 3-ethylaniline as a basis, and considering the effect of protonation on the aniline moiety. It is important to note that these are estimations and for higher accuracy, dedicated DFT or ML calculations as described above should be performed.

Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 7.2 - 7.4 | - |

| H5 | 7.1 - 7.3 | - |

| H6 | 7.0 - 7.2 | - |

| -CH₂- | 2.6 - 2.8 | 25 - 30 |

| -CH₃ | 1.2 - 1.4 | 13 - 16 |

| -NH₃⁺ | 7.5 - 8.5 | - |

| C1 | - | 130 - 135 |

| C2 | - | 120 - 125 |

| C3 | - | 140 - 145 |

| C4 | - | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C5 | - | 115 - 120 (d, ²JCF ≈ 20-25 Hz) |

| C6 | - | 118 - 123 (d, ³JCF ≈ 5-10 Hz) |

Note: 'd' denotes a doublet due to fluorine coupling. The predicted ranges are indicative and can be refined by specific computational studies.

Reactivity of the Aromatic Amine Functionality

The primary amino group attached to the fluorinated and ethyl-substituted benzene ring is the most reactive site of the molecule. Its reactivity is influenced by the electronic effects of the other substituents on the ring. The amino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution, while the fluorine atom is a deactivating, ortho-, para-directing group. The ethyl group is a weakly activating, ortho-, para-directing group. The interplay of these directing effects governs the regioselectivity of various reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions are a cornerstone of aromatic chemistry, and 3-Ethyl-4-fluoroaniline is primed for such transformations. The amino group, being a powerful activating group, significantly enhances the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles. The directing effects of the substituents play a crucial role in determining the position of substitution. The amino group directs incoming electrophiles to the ortho and para positions relative to it. In 3-Ethyl-4-fluoroaniline, the para position to the amino group is occupied by the fluorine atom. Therefore, substitution is expected to occur predominantly at the ortho positions to the amino group (positions 2 and 6).

| Electrophilic Aromatic Substitution | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Ethyl-4-fluoro-2,6-dinitroaniline |

| Halogenation (Bromination) | Br₂, FeBr₃ | 2,6-Dibromo-3-ethyl-4-fluoroaniline |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-6-ethyl-5-fluorobenzene-1,3-disulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally not feasible due to the basicity of the amino group which complexes with the Lewis acid catalyst. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Similar to alkylation, this reaction is problematic due to catalyst poisoning by the amino group. |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted anilines.

Nucleophilic Substitution Reactions

While the electron-rich aromatic ring of 3-Ethyl-4-fluoroaniline is generally resistant to nucleophilic attack, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur, particularly involving the fluorine atom. The presence of an activating group (the amino group) generally disfavors SNAr. However, if the amino group is protonated (as in the hydrochloride salt) or converted to a diazonium salt, the ring becomes more electron-deficient, potentially allowing for nucleophilic displacement of the fluorine atom by strong nucleophiles.

Diazotization and Coupling Reactions

A quintessential reaction of primary aromatic amines is diazotization, which involves the conversion of the amino group into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt of 3-Ethyl-4-fluoroaniline is a versatile intermediate.

These diazonium salts are highly reactive electrophiles and can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form azo dyes. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The position of coupling on the other aromatic ring is directed by its substituents. For instance, coupling with phenol occurs predominantly at the para position to the hydroxyl group.

| Coupling Partner | Reaction Conditions | Product Type |

| Phenol | Mildly alkaline (pH 8-10) | Azo dye |

| Aniline | Mildly acidic (pH 5-7) | Azo dye |

| N,N-Dimethylaniline | Mildly acidic (pH 5-7) | Azo dye |

| β-Naphthol | Mildly alkaline (pH 8-10) | Azo dye |

This table illustrates the general conditions for azo coupling reactions with various partners.

Reactions Involving the Ethyl Moiety

The ethyl group attached to the aromatic ring also presents opportunities for chemical modification, although it is generally less reactive than the aromatic amine functionality.

Functionalization of the Aliphatic Chain

The benzylic position of the ethyl group (the carbon atom directly attached to the aromatic ring) is susceptible to free-radical halogenation under specific conditions, such as reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator. This provides a handle for further functionalization.

| Reaction | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Peroxide (initiator) | 3-(1-Bromoethyl)-4-fluoroaniline |

This table shows a potential functionalization reaction of the ethyl group.

Oxidative and Reductive Transformations

The ethyl group can be oxidized under vigorous conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the ethyl group to a carboxylic acid group, yielding 2-amino-5-fluorobenzoic acid. This transformation, however, requires harsh conditions that might also affect other parts of the molecule.

Reductive transformations of the ethyl group itself are not common as it is already in a reduced state. However, the entire aromatic ring can be reduced under forcing conditions of catalytic hydrogenation (high pressure and temperature with catalysts like rhodium on carbon), which would convert the 3-ethyl-4-fluoroaniline to 3-ethyl-4-fluorocyclohexylamine.

| Transformation | Reagents | Product |

| Oxidation of Ethyl Group | KMnO₄, heat | 2-Amino-5-fluorobenzoic acid |

| Reduction of Aromatic Ring | H₂, Rh/C, high pressure/temp | 3-Ethyl-4-fluorocyclohexylamine |

This table outlines potential oxidative and reductive transformations of the molecule.

Applications of 3 Ethyl 4 Fluoroaniline Hydrochloride in Advanced Organic Synthesis and Materials Science Research

As a Synthon for Pharmaceutical and Agro-chemical Targets

3-Ethyl-4-fluoroaniline (B2960154) hydrochloride serves as a crucial starting material, or synthon, in the synthesis of complex organic molecules targeted for use in the pharmaceutical and agrochemical industries. Its specific substitution pattern—an ethyl group at position 3 and a fluorine atom at position 4 on the aniline (B41778) ring—provides a unique chemical handle for building molecular complexity and modulating the biological activity of the final products.

Substituted anilines are foundational precursors for the synthesis of quinolone and fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. mdpi.comresearchgate.net The core structure of these drugs is often assembled using methodologies like the Gould-Jacobs reaction. quimicaorganica.orgmdpi.com This reaction typically involves the condensation of an aniline derivative with a diethyl ethoxymethylenemalonate (EMME) or a similar beta-ketoester, followed by a high-temperature thermal cyclization to form the quinolone ring system. quimicaorganica.orgmdpi.comorientjchem.org

The process using a 3-substituted-4-fluoroaniline, such as the closely related 3-chloro-4-fluoroaniline (B193440), is well-documented. orientjchem.org In this pathway, the aniline is first condensed with EMME. The resulting intermediate is then cyclized in a high-boiling point solvent like diphenyl ether at temperatures around 250°C to yield the ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. orientjchem.org

By analogy, 3-Ethyl-4-fluoroaniline hydrochloride would be utilized in a similar fashion. The aniline would react to form an ethyl 7-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate core. This scaffold is then further modified, often at the N-1 and C-7 positions, to produce a variety of potent fluoroquinolone antibiotics. scispace.comnih.gov The presence of the fluorine atom at the C-6 position (derived from the C-4 position of the aniline) is known to be critical for the potent antibacterial activity of fluoroquinolones. scispace.com

Table 1: Examples of Fluoroquinolone Antibiotics Derived from Substituted Anilines

| Fluoroquinolone | N-1 Substituent | C-7 Substituent | Key Precursor Analogue |

| Norfloxacin | Ethyl | Piperazinyl | 4-Fluoroaniline |

| Ciprofloxacin | Cyclopropyl | Piperazinyl | 3-Chloro-4-fluoroaniline |

| Levofloxacin | Methyl-piperazinyl | (S)-(-)-N-Methyl-piperazinyl | Dihalobenzoylacetate |

| Moxifloxacin | --- | --- | Naphthyridine derivative |

This table showcases prominent fluoroquinolones and the types of precursors used in their synthesis, illustrating the modular nature of their assembly where different substituted anilines can be employed.

In the field of oncology, substituted anilines are pivotal intermediates for the synthesis of targeted therapies, particularly kinase inhibitors. For instance, 3-chloro-4-fluoroaniline is a documented starting material for the production of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer treatment. google.com The synthesis involves constructing the quinazoline (B50416) core of the drug from this aniline precursor.

Given its structural similarity, this compound is a valuable precursor for the development of novel anticancer agents and analogues of existing drugs. By replacing the chloro group with an ethyl group, medicinal chemists can systematically probe the drug's structure-activity relationship (SAR). This substitution can influence key pharmacological properties such as metabolic stability, protein-binding affinity, and solubility, potentially leading to compounds with improved efficacy or a more favorable pharmacological profile. Furthermore, research has shown that compounds incorporating a 3-chloro-4-fluorophenyl moiety into a 1,2,4-triazole (B32235) scaffold exhibit anticancer activity, suggesting that 3-ethyl-4-fluoroaniline could be used to create similar bioactive molecules. nih.gov

The agrochemical industry relies heavily on fluorinated organic compounds for the development of effective and selective pesticides and plant growth regulators. Fluoroanilines serve as important intermediates in the synthesis of these products. google.comnih.gov Specifically, 3-chloro-4-fluoroaniline is recognized as an important intermediate for creating fluoro-containing herbicides, fungicides, and plant growth regulators. google.comgoogle.com

This compound can be used analogously to develop new agrochemicals. Plant growth regulators are chemicals used to modify plant development, such as suppressing shoot growth, increasing branching, or removing excess fruit. ontario.ca The introduction of the ethyl and fluoro substituents from the aniline core into a larger molecule can significantly impact its biological activity, selectivity, and environmental persistence. The development of novel pesticides and plant growth regulators from this synthon allows for the creation of products with potentially improved performance characteristics compared to existing non-fluorinated or differently substituted analogues. rhhz.net

Future Directions and Emerging Research Avenues for 3 Ethyl 4 Fluoroaniline Hydrochloride

Development of Highly Efficient and Selective Synthetic Routes

The future development of synthetic routes for 3-Ethyl-4-fluoroaniline (B2960154) hydrochloride will likely focus on improving efficiency, selectivity, and sustainability. Current synthetic approaches, often involving multi-step processes, can be resource-intensive. Future research will aim to overcome these limitations through innovative strategies.

Key areas of development include:

C-H Activation/Functionalization: Exploring direct C-H functionalization of simpler aromatic precursors to introduce the ethyl and amino groups in a more atom-economical fashion, bypassing the need for pre-functionalized starting materials.

Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives, such as bio-based solvents or water-based reaction media, is a critical goal for sustainable chemical manufacturing.

An example of a potential improved route could involve the direct amination of a 1-ethyl-2-fluorobenzene derivative, thereby streamlining the process compared to traditional methods that often rely on the reduction of a nitro group precursor. coe.edu

| Synthetic Strategy | Traditional Approach | Future Goal | Key Benefits |

| Key Transformation | Nitration followed by reduction | Direct amination or C-H functionalization | Fewer steps, higher atom economy |

| Starting Materials | Often requires multi-step preparation | Simpler, more available precursors | Reduced cost and complexity |

| Environmental Impact | May use harsh reagents and solvents | Use of greener solvents and catalysts | Improved sustainability |

Exploration of Novel Catalytic Systems

Catalysis is central to modern organic synthesis, and the future production of 3-Ethyl-4-fluoroaniline hydrochloride will benefit significantly from the exploration of new catalytic systems. Research is moving beyond traditional stoichiometric reagents towards more efficient and selective catalysts.

Emerging areas in catalysis relevant to this compound include:

Earth-Abundant Metal Catalysis: While precious metals like palladium and platinum are effective, research is increasingly focused on catalysts based on more abundant and less costly metals such as iron, copper, and nickel for reactions like cross-coupling and amination.

Organocatalysis: Metal-free catalysis using small organic molecules offers advantages in terms of lower toxicity and cost. Developing organocatalysts for the key bond-forming steps in the synthesis of this compound is a promising research direction.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild conditions. Engineering enzymes for reactions like regioselective amination or functionalization of the aniline (B41778) core could lead to highly efficient and sustainable synthetic routes.

For instance, the hydrogenation of a nitro precursor to an aniline is a key step that traditionally uses catalysts like Pt/C. coe.edu Future research may explore nanocatalysts or single-atom catalysts to improve activity and reduce catalyst loading.

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize synthetic processes, a deep understanding of reaction kinetics, mechanisms, and the formation of intermediates is essential. Advanced in situ spectroscopic techniques provide real-time data without the need for sampling, enabling precise process control and optimization.

Future applications of these techniques for the synthesis of this compound include:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants, products, and key intermediates in real-time by tracking their characteristic vibrational bands. researchgate.net This allows for the precise determination of reaction endpoints and the detection of any off-pathway species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information on species in the reaction mixture, helping to elucidate reaction mechanisms and identify transient intermediates.

Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework allows for continuous monitoring and control of critical process parameters, ensuring consistent product quality, improving safety, and maximizing yield.

| Technique | Information Provided | Application in Synthesis |

| In Situ FT-IR | Functional group concentrations, reaction kinetics | Real-time monitoring of reactant consumption and product formation |

| In Situ Raman | Molecular vibrations, suitable for aqueous and solid phases | Complementary to FT-IR, useful for monitoring crystalline forms |

| In Situ NMR | Detailed molecular structure, identification of intermediates | Mechanistic studies, impurity profiling |

Predictive Modeling for Reaction Design and Optimization

The integration of computational chemistry and machine learning is revolutionizing how chemical reactions are designed and optimized. These predictive tools can significantly reduce the number of experiments required, saving time and resources.

Key computational approaches for future research include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states. researchgate.netgrnjournal.usacs.org This provides fundamental insights into reaction mechanisms, helping to select optimal catalysts and reaction conditions.

Machine Learning (ML) and Artificial Intelligence (AI): AI models, trained on large datasets of chemical reactions, can predict reaction outcomes, suggest optimal conditions (solvents, reagents, temperature), and even propose novel synthetic routes. acs.orgnih.gov For example, a neural network could be trained to predict the yield of the final amination or reduction step based on various input parameters. blackthorn.aigithub.io These models treat chemical reactions as a language, enabling the prediction of procedures and outcomes with increasing accuracy. mdpi.com

This data-driven approach moves chemical synthesis from a trial-and-error process to a more predictive and rational design framework.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages for the synthesis of fine chemicals and pharmaceutical intermediates. blackthorn.aimdpi.com

The synthesis of this compound is well-suited for this technology due to:

Enhanced Safety and Control: Flow reactors have a small volume, which allows for better management of exothermic reactions and the safe handling of hazardous intermediates. grnjournal.us Precise control over temperature, pressure, and residence time leads to higher reproducibility.

Improved Efficiency and Scalability: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reactions and higher yields. mdpi.com Scaling up production is achieved by running the system for longer periods or by using multiple reactors in parallel.

Automation and Integration: Flow systems can be easily automated and integrated with in-line purification and analysis, creating a seamless "end-to-end" manufacturing process that converts raw materials into the final product with minimal manual intervention. blackthorn.airsc.org

| Parameter | Batch Synthesis | Flow Chemistry | Advantage of Flow |

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-to-volume ratio | Better temperature control, safety |

| Scalability | Complex, often requires re-optimization | Straightforward (scaling-out) | Faster development and production |

| Safety | Higher risk with large volumes | Minimized reaction volume, better containment | Safer handling of hazardous reagents |

| Automation | Challenging to fully automate | Easily integrated with automated controls & PAT | Higher consistency and efficiency |

Expansion of Applications in Interdisciplinary Scientific Fields

As a fluorinated aniline derivative, this compound serves as a valuable building block. The unique properties imparted by the fluorine and ethyl groups make it an attractive scaffold for creating novel molecules with tailored functions.

Future research will likely expand its application in several interdisciplinary areas:

Pharmaceuticals: Fluorinated compounds are prevalent in modern drugs due to fluorine's ability to enhance metabolic stability, binding affinity, and bioavailability. mit.edu This compound could serve as a key intermediate for new classes of antivirals, anticancer agents, or central nervous system drugs.

Agrochemicals: The introduction of fluorine into pesticides and herbicides can increase their potency and selectivity. This compound could be a precursor to next-generation agrochemicals with improved efficacy and environmental profiles.

Materials Science: Aniline derivatives are used in the synthesis of polymers, dyes, and other functional materials. The specific substitution pattern of this molecule could be exploited to create novel polymers with unique thermal or electronic properties.

The continued exploration of this compound as a versatile chemical intermediate is poised to contribute to significant advancements across a range of scientific and technological fields.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-Ethyl-4-fluoroaniline hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via sequential functionalization of aniline derivatives. Key steps include fluorination at the 4-position, ethylation at the 3-position, and subsequent hydrochloride salt formation. For example, analogous syntheses (e.g., 2-chloro-4-fluoroaniline hydrochloride) involve nitrone intermediates, acid hydrolysis with HCl, and purification via solvent precipitation . Optimization includes controlling reaction temperature (e.g., 72°C for hydrolysis) and stoichiometric ratios (e.g., 3 equivalents of HCl) to minimize byproducts. Purity ≥99% can be achieved using recrystallization from acetonitrile/CH₂Cl₂ mixtures .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- HPLC : Used to confirm purity by comparing retention times with authentic standards .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) or high-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₁ClFN₂⁺ expected m/z ~189.06) .

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group splitting patterns at δ 1.2–1.4 ppm and fluorine coupling in aromatic regions) .

Q. What are the critical safety considerations when handling this compound?

- Handling Protocols :

- Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15+ minutes .

- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Avoid inhalation; work in fume hoods with HEPA filters .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Experimental Design :

- Temperature Control : Maintain 70–75°C during HCl acidification to balance reaction rate and byproduct formation .

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance intermediate stability, while non-polar solvents (e.g., petroleum ether) aid precipitation .

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate ethylation or fluorination steps, as seen in related aryl chloride syntheses .

Q. What mechanisms underlie the stability of this compound under varying pH and temperature conditions?

- Data Analysis :

- pH Stability : The compound is stable in acidic conditions (pH 2–4) but degrades in alkaline media due to dehydrohalogenation. Monitor via HPLC for decomposition products (e.g., free base formation) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, consistent with analogous hydrochlorides (e.g., 3-chloro-4-fluorophenylhydrazine HCl decomposes at 211–212°C) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Simulate electron density maps to identify electrophilic sites (e.g., para-fluoro group’s susceptibility to substitution). Compare with experimental kinetics from LC-MS tracking .

- SAR Studies : Use docking simulations to assess interactions with biological targets (e.g., enzyme active sites), guided by structural analogs like articaine hydrochloride .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Contradiction Resolution :

- Byproduct Identification : LC-MS/MS can detect impurities (e.g., di-ethylated or over-fluorinated derivatives). For example, articaine synthesis byproducts are minimized via one-pot cyclization/oxidation .

- Process Refinement : Implement flow chemistry for precise control of reagent mixing and residence time, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.